3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
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Overview
Description
3-(3-(azepan-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a useful research compound. Its molecular formula is C18H23N3O3 and its molecular weight is 329.4. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
The enantioselective synthesis of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones demonstrates an efficient entry into potentially useful drug scaffolds. These compounds are prepared from amino acids and undergo ring contraction to quinolone-2,4-diones with high enantioselectivity, showcasing their relevance in the synthesis of complex molecular architectures with stereochemical purity (Antolak et al., 2014).
Role in Biologically Active Substances
Azepines, including those with benzo-1,4-diazepine or benzo-1,4-oxazepine rings, play a crucial role in the chemistry of biologically active substances. These structures are found in a variety of drugs currently in medicinal use, highlighting their importance in drug design and pharmacology (Nilov et al., 2003).
Novel Heterocycles in Drug Design
The synthesis and characterization of new heterocycles related to aryl[e][1,3]diazepinediones illustrate the contribution of non-planar heterocycles to drug design. These compounds, including various polynitrogen containing derivatives, showcase the potential of such structures as precursors to drug-like molecules, highlighting the creative avenues in medicinal chemistry for developing new therapeutic agents (Bardovskyi et al., 2020).
Metal Carbene Precursors
The study of 4-diazoisochroman-3-imines as metal carbene precursors for synthesizing isochromene derivatives reveals the versatility of diazepine-based structures in organic synthesis. These precursors participate in cycloaddition reactions, leading to novel cyclic structures, which could have implications in the development of new materials or biologically active compounds (Ren et al., 2017).
Synthesis of Azepanedione Oximes
The synthesis of azepanedione oximes demonstrates the diversity of chemical modifications possible with diazepine and related structures. These compounds, prepared from azepan-2-ones, exhibit interesting physico-chemical properties, suggesting potential applications in various fields of chemistry, including pharmacology (EL FROM et al., 2003).
Future Directions
There is ongoing interest in the synthesis of seven-membered heterocycles, including benzodiazepines, due to their potential pharmacological properties . Future research may focus on expanding the methods of organic synthesis, creating new libraries of azepines, and revealing previously unknown pharmacological properties of these compounds .
Biochemical Analysis
Biochemical Properties
They affect the gamma-aminobutyric acid receptor-ionophore complex and have at least three allosteric sites at which modulators act .
Cellular Effects
Some studies have demonstrated the antiproliferative effect of benzodiazepines against cellular tumors .
Molecular Mechanism
Benzodiazepines are known to act by increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels .
Properties
IUPAC Name |
3-[3-(azepan-1-yl)-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-16(21-11-5-1-2-6-12-21)10-9-15-18(24)19-14-8-4-3-7-13(14)17(23)20-15/h3-4,7-8,15H,1-2,5-6,9-12H2,(H,19,24)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXPRJVZJLQSPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.